N-Desaminomethylsulfonyl-N-nitrylDofetilide
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Overview
Description
Preparation Methods
The synthesis of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves several steps. The starting materials typically include 4-nitrophenyl ethylamine and methanesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction proceeds through a series of steps including nitration, sulfonation, and amination to yield the final product . Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
N-Desaminomethylsulfonyl-N-nitrylDofetilide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
N-Desaminomethylsulfonyl-N-nitrylDofetilide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves its interaction with specific molecular targets in the body. It primarily acts on ion channels, particularly potassium channels, to modulate their activity. This modulation affects the electrical activity of cells, particularly in the heart, leading to its potential use in treating arrhythmias . The compound’s effects are mediated through its binding to the ion channels, altering their conformation and function .
Comparison with Similar Compounds
N-Desaminomethylsulfonyl-N-nitrylDofetilide is unique due to its specific structural features and high purity. Similar compounds include:
Dofetilide: A well-known antiarrhythmic drug with a similar structure but different functional groups.
Sotalol: Another antiarrhythmic drug that acts on potassium channels but has a different chemical structure.
Ibutilide: Similar in function to dofetilide but with a different mechanism of action.
This compound stands out due to its specific applications in research and its high-quality production standards .
Properties
Molecular Formula |
C18H23N3O5S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[2-[methyl-[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H23N3O5S/c1-20(13-14-26-18-9-7-17(8-10-18)21(22)23)12-11-15-3-5-16(6-4-15)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
HUSUTKNOYKBODA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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